5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione: is a complex organic compound characterized by the presence of bromine, nitro, and isoindole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by nitration and cyclization reactions. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency in the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amine derivatives.
Substitution: Formation of compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dibromo-2-(4-methyl-phenyl)-hexahydro-isoindole-1,3-dione
- 5,6-Dibromo-2-(4-chloro-phenyl)-hexahydro-isoindole-1,3-dione
- 5,6-Dibromo-2-(4-fluoro-phenyl)-hexahydro-isoindole-1,3-dione
Uniqueness
5,6-dibromo-2-(4-nitrophenyl)hexahydro-1H-isoindole-1,3(2H)-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties compared to its analogs. The nitro group enhances its reactivity and potential for various applications in research and industry.
Properties
Molecular Formula |
C14H12Br2N2O4 |
---|---|
Molecular Weight |
432.06g/mol |
IUPAC Name |
5,6-dibromo-2-(4-nitrophenyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H12Br2N2O4/c15-11-5-9-10(6-12(11)16)14(20)17(13(9)19)7-1-3-8(4-2-7)18(21)22/h1-4,9-12H,5-6H2 |
InChI Key |
BNHCVIXNDJSEBS-UHFFFAOYSA-N |
SMILES |
C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
C1C2C(CC(C1Br)Br)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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